molecular formula C29H27N3O6S B2697210 N-[(4-methoxyphenyl)methyl]-4-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 896706-60-8

N-[(4-methoxyphenyl)methyl]-4-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No. B2697210
CAS RN: 896706-60-8
M. Wt: 545.61
InChI Key: OEDNRUZEBYHGIS-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including an amide group (butanamide), a methoxy group attached to a phenyl ring, and a quinazolinone group. These functional groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of the quinazolinone ring, for example, would likely impart rigidity to the molecule, while the butanamide group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the amide group could increase its solubility in water, while the aromatic rings could increase its stability .

Scientific Research Applications

Triple-Negative Breast Cancer (TNBC) Treatment

Triple-negative breast cancer (TNBC) is an aggressive subtype characterized by the absence of HER2, progesterone receptors, and estrogen receptors. Upregulation of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) is associated with TNBC progression. Research has explored the inhibitory effects of this compound and its derivatives against EGFR and VEGFR-2. Computational studies, including density functional theory, molecular docking, and pharmacokinetic models, identified promising inhibitors. Notably, these compounds met drug-likeness requirements and exhibited strong binding affinities for the target proteins .

Chemical Biology and Enzyme Inhibition

This compound’s interactions with enzymes, particularly kinases, could lead to novel therapeutic strategies. Investigating its effects on specific enzyme targets may reveal new avenues for drug design.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O6S/c1-36-21-11-9-19(10-12-21)16-30-27(34)8-5-13-32-28(35)22-14-25-26(38-18-37-25)15-23(22)31-29(32)39-17-24(33)20-6-3-2-4-7-20/h2-4,6-7,9-12,14-15H,5,8,13,16-18H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDNRUZEBYHGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=CC=C5)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-4-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

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